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Compound of Interest

Compound Name: 2-Methoxy-1-phenylethanamine

Cat. No.: B2834632 Get Quote

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methoxy-1-
phenylethanamine

Abstract
2-Methoxy-1-phenylethanamine is a chiral primary amine and a derivative of phenethylamine.

Its structure, featuring a methoxy group on the ethyl side chain, imparts unique chemical

characteristics that make it a valuable building block in modern organic synthesis and medicinal

chemistry. This guide provides a comprehensive overview of its nomenclature, core

physicochemical properties, detailed spectroscopic profile, synthesis methodologies, and key

applications. It is intended for researchers, chemists, and drug development professionals who

utilize chiral amines and phenethylamine analogs in their work. The discussion emphasizes the

causality behind its properties and reactivity, providing field-proven insights into its handling

and application.

Nomenclature and Chemical Structure
Correctly identifying a chemical entity is foundational to any scientific endeavor. 2-Methoxy-1-
phenylethanamine is known by several names and identifiers depending on its

stereochemistry and the context of its use.

IUPAC Name: 2-methoxy-1-phenylethanamine[1]

Common Synonyms: α-(Methoxymethyl)benzylamine[2]
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Molecular Formula: C₉H₁₃NO[1][2][3]

Molecular Weight: 151.21 g/mol [1][2]

The compound exists as a racemic mixture and as individual enantiomers, which have distinct

CAS numbers and optical properties:

(R)-(-)-2-Methoxy-1-phenylethanamine: CAS 64715-85-1[2][3]

(S)-(+)-2-Methoxy-1-phenylethanamine: CAS 91298-74-7

Racemic 2-Methoxy-1-phenylethanamine: CAS 174636-76-1[1]

Structural Identifiers:

SMILES: COCC(C1=CC=CC=C1)N[1]

InChIKey (Racemic): CMTDMIYJXVBUDX-UHFFFAOYSA-N[1]

InChIKey ((S)-isomer): CMTDMIYJXVBUDX-SECBINFHSA-N

Physicochemical Properties
The physical properties of 2-Methoxy-1-phenylethanamine dictate its handling, storage, and

application in various reaction conditions. These properties are summarized in the table below.
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Property Value Source(s)

Appearance Colorless oil or liquid [2][3]

Molecular Weight 151.21 g/mol [1][2]

Density 1.014 g/mL [2]

Boiling Point 103-105 °C @ 14 mmHg [4]

Refractive Index (n²⁰/D) 1.532 [4]

Solubility
Soluble in Chloroform; Slightly

soluble in Hexane, Methanol
[4]

Optical Rotation

[α]²⁰/D = -50.0 ± 2° (c=6.1 in

Benzene) for the (R)-

enantiomer

[2]

Purity (Typical) ≥98% (by HPLC) [2]

Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of 2-Methoxy-1-
phenylethanamine. While public spectral databases for the parent compound are sparse, its

structure allows for a robust prediction of its spectral features based on established principles

of spectroscopy.[5][6]

Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at

m/z = 151, corresponding to the molecular weight. The key to interpreting its fragmentation is

recognizing the most likely points of cleavage. The C-C bond between the phenyl-bearing

carbon (C1) and the methoxy-bearing carbon (C2) is a prime candidate for cleavage due to the

stability of the resulting benzylic carbocation.

Predicted Fragmentation Pathways:

Benzylic Cleavage: Loss of the ·CH₂(OCH₃) radical (mass = 45) would yield a prominent

peak at m/z = 106 (C₇H₈N⁺).
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Alpha-Cleavage: Cleavage adjacent to the nitrogen atom with loss of a hydrogen radical

would result in a peak at m/z = 150.

Loss of Methoxy Group: A peak at m/z = 120 could arise from the loss of a methoxy radical

(·OCH₃).

Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present. For 2-Methoxy-1-
phenylethanamine, the following absorption bands are expected:

3300-3400 cm⁻¹ (N-H Stretch): A medium, often broad, absorption characteristic of the

primary amine (NH₂) group.

3000-3100 cm⁻¹ (Aromatic C-H Stretch): Sharp, medium peaks indicating the C-H bonds on

the phenyl ring.

2850-2950 cm⁻¹ (Aliphatic C-H Stretch): Strong, sharp peaks from the C-H bonds of the

methoxy and ethyl groups.

1600 & 1450 cm⁻¹ (C=C Stretch): Two sharp absorptions characteristic of the aromatic ring.

1080-1150 cm⁻¹ (C-O Stretch): A strong, prominent peak indicating the ether linkage of the

methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework.

Predicted ¹H NMR Spectrum (in CDCl₃):

δ ~7.2-7.4 ppm (multiplet, 5H): Protons of the monosubstituted phenyl ring.

δ ~4.0-4.2 ppm (multiplet, 1H): The methine proton (-CH) at the C1 position, coupled to the

adjacent methylene protons.

δ ~3.4-3.6 ppm (multiplet, 2H): The methylene protons (-CH₂) at the C2 position.
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δ ~3.3 ppm (singlet, 3H): The protons of the methoxy group (-OCH₃).

δ ~1.5-2.0 ppm (broad singlet, 2H): The protons of the primary amine (-NH₂). The chemical

shift and appearance of this peak can vary significantly with concentration and solvent.

Predicted ¹³C NMR Spectrum (in CDCl₃):

δ ~140-145 ppm: The quaternary aromatic carbon attached to the ethyl group.

δ ~126-129 ppm: Signals for the other aromatic carbons.

δ ~75-80 ppm: The methylene carbon attached to the oxygen (-CH₂O-).

δ ~59 ppm: The methoxy carbon (-OCH₃).

δ ~55-60 ppm: The methine carbon attached to the nitrogen (-CH-N).

Synthesis and Chemical Reactivity
The primary route for synthesizing 2-Methoxy-1-phenylethanamine is through the reductive

amination of its corresponding ketone precursor, 2-methoxy-1-phenylethanone (also known as

2-methoxyacetophenone).[7] This method is efficient and widely used for preparing primary

amines.

General Synthesis Workflow
The process involves two main conceptual steps: the formation of an imine intermediate via

condensation of the ketone with an ammonia source, followed by its in-situ reduction to the

desired amine.
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General workflow for the synthesis of 2-Methoxy-1-phenylethanamine.

Example Experimental Protocol: Reductive Amination
This protocol is a representative procedure. Researchers should optimize conditions based on

available equipment and safety protocols.

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxy-1-

phenylethanone (1.0 eq) and a suitable solvent such as methanol or ethanol.

Imine Formation: Add an ammonia source, such as ammonium acetate (5-10 eq), to the

solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the

imine intermediate. The choice of an ammonium salt helps to buffer the reaction and provide

a high concentration of ammonia.

Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent, such as sodium

cyanoborohydride (NaBH₃CN, ~1.5 eq), portion-wise. NaBH₃CN is preferred for its selectivity

in reducing the imine in the presence of the starting ketone. Alternatively, catalytic

hydrogenation (H₂, Pd/C) can be employed.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas
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Chromatography-Mass Spectrometry (GC-MS).

Workup and Isolation: Quench the reaction by slowly adding dilute HCl. Wash the aqueous

layer with an organic solvent (e.g., diethyl ether) to remove unreacted starting material.

Basify the aqueous layer with NaOH until pH > 12.

Extraction: Extract the product from the basic aqueous layer with an organic solvent like

dichloromethane or ethyl acetate (3x).

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude product. The final product

can be purified by distillation under reduced pressure or column chromatography.

Applications in Research and Development
The utility of 2-Methoxy-1-phenylethanamine stems from its unique combination of a chiral

center, a primary amine, and a phenethyl scaffold.

Core Properties Key Applications

Chiral Center Asymmetric Synthesis
(Chiral Auxiliary/Ligand)

Enables

Primary Amine
(Nucleophilic & Basic) Pharmaceutical IntermediatesProvides reaction site

Phenethylamine Scaffold

Neuroscience Research Tool

Mimics endogenous structures

Click to download full resolution via product page

Relationship between molecular properties and applications.

Chiral Building Block: The enantiopure forms of this amine are highly valuable in asymmetric

synthesis.[2] They can be used as chiral auxiliaries to control the stereochemical outcome of

reactions or as precursors for synthesizing chiral ligands for metal-catalyzed reactions. This
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is crucial in pharmaceutical development, where often only one enantiomer of a drug is

active and the other may be inactive or cause adverse effects.[2]

Pharmaceutical Intermediate: Its phenethylamine core is a common motif in many centrally

active drugs. This compound serves as a key intermediate in the synthesis of novel

compounds targeting neurological disorders.[2]

Neuroscience Research: As a phenethylamine derivative, it is employed in studies of

neurotransmitter systems to understand the structure-activity relationships of molecules that

interact with receptors and transporters for dopamine, norepinephrine, and serotonin.[2]

Fine and Agrochemical Synthesis: Beyond pharmaceuticals, it is used to create complex,

high-value molecules for the agrochemical and fine chemical industries.[2]

Safety, Handling, and Storage
2-Methoxy-1-phenylethanamine is a corrosive and hazardous chemical that requires careful

handling.

GHS Hazard Information:

Hazard Class GHS Code Statement Source(s)

Skin
Corrosion/Irritation

H314
Causes severe skin
burns and eye
damage

[1][8]

| STOT - Single Exposure | H335 | May cause respiratory irritation |[1] |

Signal Word: Danger[1]

Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]

Handling and Personal Protective Equipment (PPE):

Work in a well-ventilated fume hood.
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Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a

face shield.

Avoid breathing vapors or mists.

Storage:

Store in a tightly sealed container in a cool, dry place.

Some suppliers recommend storage at 0-8 °C.[2]

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

Conclusion
2-Methoxy-1-phenylethanamine is a versatile and important molecule in synthetic chemistry.

Its well-defined physical properties, predictable spectroscopic features, and accessible

synthesis routes make it a reliable tool for researchers. Its primary value lies in its chiral nature,

which is leveraged extensively in the pharmaceutical industry to create enantiomerically pure

therapeutic agents. A thorough understanding of its properties, reactivity, and handling

requirements is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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